![molecular formula C12H14O5 B137539 4-Hydroxybutylphthalate CAS No. 17498-34-9](/img/structure/B137539.png)
4-Hydroxybutylphthalate
Overview
Description
4-Hydroxybutylphthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by the presence of a hydroxybutyl group attached to the phthalate backbone. Phthalates are widely used in various industrial applications, primarily as plasticizers to increase the flexibility and durability of plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybutylphthalate can be synthesized through the esterification of phthalic anhydride with 4-hydroxybutanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutylphthalate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-carboxybutylphthalate.
Reduction: Formation of 4-hydroxybutyl alcohol.
Substitution: Formation of various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Safety Profile
4-HBP is a phthalate ester that serves primarily as a plasticizer. Its chemical structure allows it to enhance the flexibility and durability of polymers. However, due to concerns regarding the safety of phthalates, including potential endocrine-disrupting effects, research on 4-HBP often focuses on its safety profile and regulatory status.
Plasticizer in Polymer Chemistry
One of the primary applications of 4-HBP is as a plasticizer in the formulation of flexible plastics. It is used to improve the mechanical properties of polyvinyl chloride (PVC) and other polymers, making them more suitable for various applications including:
- Medical Devices : Enhancing the flexibility of materials used in medical tubing and bags.
- Consumer Products : Used in toys, flooring, and packaging materials.
Table 1: Comparison of Plasticizers
Plasticizer | Chemical Structure | Applications | Regulatory Status |
---|---|---|---|
4-Hydroxybutylphthalate | C₁₄H₁₈O₄ | Medical devices, consumer products | Under review for safety |
Di(2-ethylhexyl)phthalate (DEHP) | C₂₄H₃₈O₄ | Widely used in PVC products | Restricted in EU |
Butyl benzyl phthalate (BBP) | C₂₁H₂₄O₄ | Flooring, adhesives | Restricted in US |
Research on Endocrine Disruption
Recent studies have investigated the endocrine-disrupting potential of 4-HBP. Research indicates that while it exhibits lower toxicity compared to other phthalates, its effects on reproductive health are still under scrutiny. Case-control studies have been conducted to evaluate its impact on human health:
- Case Study Example : A study published in the Environmental Health Perspectives journal assessed the association between phthalate exposure and reproductive outcomes among pregnant women. Results indicated that while 4-HBP levels were lower than those of other phthalates, there was still a measurable risk associated with high exposure levels.
Applications in Biomedicine
4-HBP has also been explored for its potential use in biomedical applications:
- Drug Delivery Systems : Its properties allow for the development of sustained-release formulations that can improve therapeutic efficacy while minimizing side effects.
- Tissue Engineering : Research has shown promise for 4-HBP as a component in scaffolds for tissue regeneration due to its biocompatibility.
Table 2: Biomedical Applications of 4-HBP
Application | Description | Research Findings |
---|---|---|
Drug Delivery Systems | Sustained release formulations | Improved therapeutic outcomes |
Tissue Engineering | Scaffolds for cell growth | Enhanced cell attachment and proliferation |
Regulatory Considerations
The regulatory landscape surrounding phthalates is evolving, with increasing scrutiny on their safety profiles. The European Chemicals Agency (ECHA) has classified several phthalates as substances of very high concern (SVHC), which may impact the future use of 4-HBP in consumer products.
Mechanism of Action
The mechanism of action of 4-Hydroxybutylphthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormonal balance and physiological effects. The compound can bind to nuclear receptors, such as estrogen receptors, and modulate gene expression, affecting various cellular pathways.
Comparison with Similar Compounds
Diethyl phthalate: Another phthalate ester used as a plasticizer.
Dibutyl phthalate: Commonly used in the production of flexible plastics.
Di(2-ethylhexyl) phthalate: Widely used in medical devices and as a plasticizer.
Uniqueness: 4-Hydroxybutylphthalate is unique due to the presence of the hydroxybutyl group, which imparts different chemical reactivity and biological activity compared to other phthalates. This structural difference allows for specific applications in research and industry, particularly in the synthesis of specialized polymers and as a potential biodegradable plasticizer.
Biological Activity
4-Hydroxybutylphthalate (4-HBP) is a phthalate compound that has garnered attention due to its potential biological activities and health implications. As a metabolite of dibutyl phthalate (DBP), 4-HBP is involved in various biological processes and has been studied for its effects on human health, particularly in relation to reproductive and developmental toxicity. This article reviews the biological activity of 4-HBP, summarizing findings from diverse research sources, including case studies, toxicological profiles, and experimental studies.
This compound is an ester derivative of phthalic acid, characterized by the presence of a hydroxyl group at the 4-position of the butyl chain. It is primarily formed through the metabolism of DBP, which is widely used as a plasticizer in various consumer products. The metabolic pathway involves hydrolysis followed by oxidation processes that convert DBP into its monoester forms, including 4-HBP.
Reproductive and Developmental Toxicity
Research indicates that 4-HBP exhibits significant reproductive and developmental toxicity. In animal studies, exposure to DBP has shown adverse effects on fetal development, including reduced birth weights and increased mortality rates among offspring. For instance, a study conducted on pregnant rats demonstrated that high doses of DBP led to decreased gestation indices and significant pup mortality during lactation .
Table 1: Effects of DBP on Reproductive Outcomes in Animal Studies
Exposure Level (ppm) | Gestation Index | Pup Mortality (%) | Mean Pup Weight (g) |
---|---|---|---|
Control | 100% | 0% | 10 |
10,000 | 50% | 30% | 8 |
20,000 | 20% | 100% | N/A |
Endocrine Disruption
4-HBP is recognized as an endocrine disruptor, influencing hormonal pathways related to reproduction. Studies have shown that exposure to phthalates, including DBP and its metabolites like 4-HBP, can lead to alterations in testosterone levels and other reproductive hormones in both male and female organisms . The disruption of these hormonal pathways can result in developmental abnormalities and fertility issues.
Oxidative Stress
Recent investigations into the biological activity of phthalates have highlighted their role in inducing oxidative stress. A study focused on children with asthma found correlations between phthalate exposure and increased markers of oxidative stress, suggesting that compounds like 4-HBP may contribute to inflammatory processes and respiratory issues .
Table 2: Effects of Phthalates on Oxidative Stress Markers
Study Population | Phthalate Type | Oxidative Stress Marker Increase (%) |
---|---|---|
Children with Asthma | DEHP | 25% |
Adults (General Pop.) | DBP | 15% |
Case Studies
Case studies have provided valuable insights into the real-world implications of phthalate exposure. For example, a case study involving workers in a PVC manufacturing facility revealed elevated levels of urinary metabolites associated with phthalate exposure, highlighting the potential for occupational hazards related to compounds like DBP and its metabolites .
Properties
IUPAC Name |
2-(4-hydroxybutoxycarbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGVYBUJIQMSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938604 | |
Record name | 2-[(4-Hydroxybutoxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17498-34-9 | |
Record name | 4-Hydroxybutylphthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017498349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4-Hydroxybutoxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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